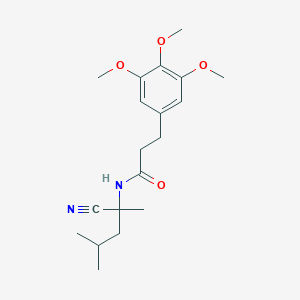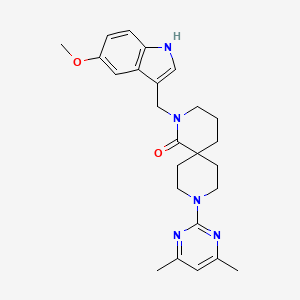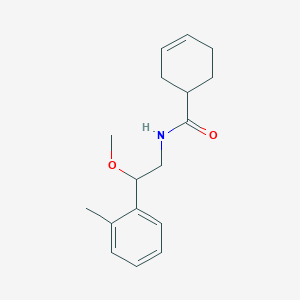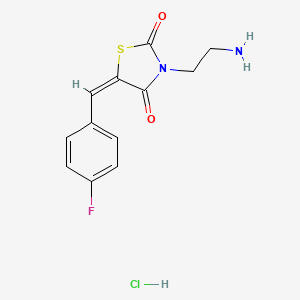
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide, also known as URB597, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. URB597 is a fatty acid amide hydrolase (FAAH) inhibitor, which means it blocks the enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a role in pain perception, mood regulation, and inflammation.
Mechanism of Action
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. By blocking FAAH, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases the levels of endocannabinoids, which can have a variety of effects on the body. Endocannabinoids are known to play a role in pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases levels of endocannabinoids in the body, which can reduce pain perception. N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has also been shown to have anti-inflammatory properties, which may make it useful in treating conditions such as arthritis. Additionally, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide in lab experiments is that it is a selective inhibitor of FAAH, which means it does not affect other enzymes in the body. This allows researchers to study the effects of endocannabinoids specifically, without interference from other enzymes. However, one limitation of using N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide in lab experiments is that it has a relatively short half-life, which means its effects are not long-lasting.
Future Directions
There are many potential future directions for research involving N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide. One area of interest is its potential use in treating chronic pain. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide can reduce pain perception in animal models, and further research is needed to determine its potential for use in humans. Additionally, N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide may have potential as a treatment for anxiety and depression, and further studies are needed to explore this possibility. Finally, researchers may continue to study the biochemical and physiological effects of N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide, in order to gain a better understanding of its mechanisms of action and potential therapeutic applications.
Synthesis Methods
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide was first synthesized in 2003 by a group of Italian researchers led by Daniele Piomelli. The synthesis method involves the reaction of 3-(3,4,5-trimethoxyphenyl)propanoic acid with N-(1-cyano-1,3-dimethylbutyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Scientific Research Applications
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as a pain reliever. Studies have shown that N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide increases levels of endocannabinoids in the body, which can reduce pain perception. N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide has also been studied for its potential use in treating anxiety and depression, as well as its anti-inflammatory properties.
properties
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(3,4,5-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-13(2)11-19(3,12-20)21-17(22)8-7-14-9-15(23-4)18(25-6)16(10-14)24-5/h9-10,13H,7-8,11H2,1-6H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDUSDZTROLSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-3-(3,4,5-trimethoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2380041.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)



![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)
![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)
![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)
![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)


![N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2380062.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2380063.png)